(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane
Overview
Description
(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a carbamate functional group, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent.
Carbamate Formation: The final step involves the reaction of the intermediate with methyl chloroformate and benzylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines and other reduced forms.
Substitution: Compounds with new functional groups replacing the carbamate.
Scientific Research Applications
(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its pharmacokinetics.
Mechanism of Action
The mechanism of action of (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activity and properties.
Benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: The racemic mixture containing both enantiomers.
Uniqueness
(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This specificity can lead to distinct pharmacological effects compared to its racemic mixture or other similar compounds.
Properties
IUPAC Name |
benzyl N-methyl-N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-23(22(25)26-18-20-12-6-3-7-13-20)21(17-24-14-8-9-15-24)16-19-10-4-2-5-11-19/h2-7,10-13,21H,8-9,14-18H2,1H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSVRPAMPSFOCI-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375196 | |
Record name | (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-74-1 | |
Record name | (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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